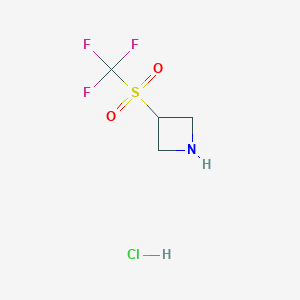![molecular formula C13H20N2O2 B13552270 tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate CAS No. 1212827-87-6](/img/structure/B13552270.png)
tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminoethyl group, and a phenyl group. This compound is often used in organic synthesis and has applications in various fields including pharmaceuticals and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate phenyl derivative. One common method is the reaction of tert-butyl carbamate with 3-[(1R)-1-aminoethyl]phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around room temperature to 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
化学反応の分析
Types of Reactions
tert-Butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms .
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. It is also used in the development of new biochemical assays .
Medicine
In the pharmaceutical industry, this compound is explored for its potential therapeutic properties. It can be used as an intermediate in the synthesis of drugs targeting various diseases .
Industry
In industrial applications, this compound is used in the production of polymers and materials with specific properties. It is also used in the development of new catalysts and materials for various industrial processes .
作用機序
The mechanism of action of tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the phenyl and aminoethyl groups.
N-Boc-ethanolamine: Contains a tert-butyl carbamate group but has an ethanolamine moiety instead of the phenyl and aminoethyl groups.
tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate: Contains a cyclohexyl group and a dimethylcarbamoyl group.
Uniqueness
tert-Butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate is unique due to the presence of both the phenyl and aminoethyl groups, which confer specific chemical and biological properties. These groups allow for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
特性
CAS番号 |
1212827-87-6 |
|---|---|
分子式 |
C13H20N2O2 |
分子量 |
236.31 g/mol |
IUPAC名 |
tert-butyl N-[3-[(1R)-1-aminoethyl]phenyl]carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-9(14)10-6-5-7-11(8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m1/s1 |
InChIキー |
IUBFAZSFGODJPA-SECBINFHSA-N |
異性体SMILES |
C[C@H](C1=CC(=CC=C1)NC(=O)OC(C)(C)C)N |
正規SMILES |
CC(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B13552191.png)
![2-({4-[(Cyclopentyloxy)carbonyl]phenyl}amino)benzoic acid](/img/structure/B13552196.png)

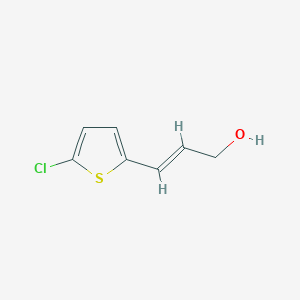
![N-(2-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethyl)-3-fluoro-4-methylbenzamide hydrochloride](/img/structure/B13552204.png)
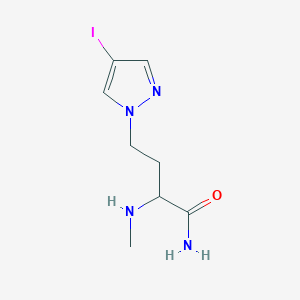
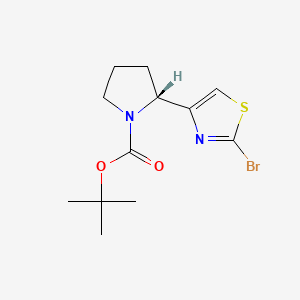
![5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13552211.png)
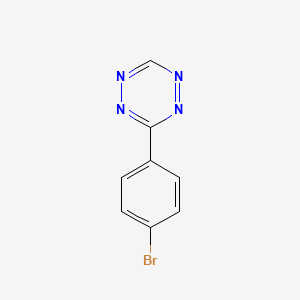
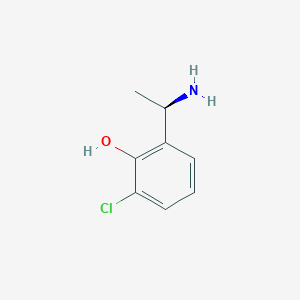
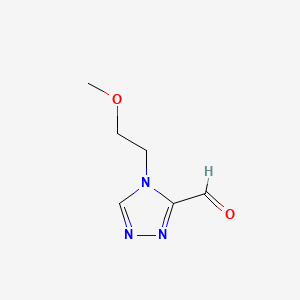
![2-Amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoicacid,trifluoroaceticacid](/img/structure/B13552249.png)
![6-{[(Tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B13552259.png)
